N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety fused with a benzothiophene structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The benzothiophene moiety is introduced through a series of reactions involving chlorination and carboxylation . The reaction conditions often require the use of organic solvents such as ethanol, DMSO, and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through crystallization and filtration to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Chlorine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. This compound may interfere with cellular processes like DNA replication or protein synthesis, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as albendazole and thiabendazole, which are known for their antiparasitic activities.
Benzothiophene derivatives: Such as raloxifene, used in the treatment of osteoporosis.
Uniqueness
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its dual benzimidazole and benzothiophene structure, which may confer a broader range of biological activities compared to compounds with only one of these moieties .
Properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3OS/c23-14-10-9-12(21-25-15-6-2-3-7-16(15)26-21)11-17(14)27-22(28)20-19(24)13-5-1-4-8-18(13)29-20/h1-11H,(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZFNGHTNHSQPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5N4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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